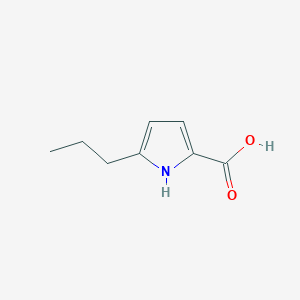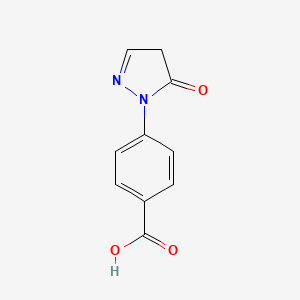
6-Chloro-2-nitropyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-nitropyridin-3-amine is an organic compound with the molecular formula C5H4ClN3O2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position, a nitro group at the 2nd position, and an amine group at the 3rd position on the pyridine ring. This compound is a pale-yellow to yellow-brown solid and is used as an intermediate in various chemical syntheses .
Wirkmechanismus
Target of Action
It is known to be an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Mode of Action
It is known that nitropyridines, a class of compounds to which 6-Chloro-2-nitropyridin-3-amine belongs, can undergo various reactions, including electrophilic aromatic substitution and [1,5] sigmatropic shift .
Biochemische Analyse
Biochemical Properties
6-Chloro-2-nitropyridin-3-amine plays a significant role in biochemical reactions. It has been shown to have anti-viral potency . The compound interacts with various enzymes and proteins, particularly those involved in viral replication. The nature of these interactions is largely due to the compound’s ability to bind to the viral envelope and inhibit fusion of the viral membrane with host cells .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by preventing the release of viral contents into the cytoplasm . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the viral envelope, inhibiting the fusion of the viral membrane with host cells . This prevents the release of viral contents into the cytoplasm, thereby inhibiting viral replication.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-nitropyridin-3-amine typically involves the nitration of 6-chloro-3-aminopyridine. The nitration reaction is carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified through recrystallization or other suitable purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-nitropyridin-3-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethyl sulfoxide, elevated temperatures.
Major Products Formed
Reduction: 6-Chloro-2,3-diaminopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-nitropyridin-3-amine is utilized in several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.
Agrochemicals: It is employed in the synthesis of agrochemical products, such as herbicides and insecticides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-3-nitropyridin-2-amine
- 2-Chloro-3-nitropyridine
- 3-Amino-6-chloropyridine
Uniqueness
6-Chloro-2-nitropyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The presence of both a nitro group and a chlorine atom allows for versatile chemical transformations, making it a valuable intermediate in various synthetic pathways .
Eigenschaften
IUPAC Name |
6-chloro-2-nitropyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-4-2-1-3(7)5(8-4)9(10)11/h1-2H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQDAEWMTXOUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide](/img/structure/B2903545.png)

![N-(4-bromo-2-fluorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2903549.png)
![2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHYLPHENYL)ACETAMIDE](/img/structure/B2903550.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2903553.png)








